molecular formula C12H10BrNO2S B13664603 Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate

Cat. No.: B13664603
M. Wt: 312.18 g/mol
InChI Key: PMBQMYHACZWJQW-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • 2-Aminothiazole-4-carboxylate
  • 5-Bromothiazole

Uniqueness

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity under certain conditions .

Biological Activity

Methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The presence of the bromine atom and the methyl group on the phenyl ring may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications at specific positions can significantly impact their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at certain positions showed enhanced activity against various cancer types, including melanoma and leukemia .

Table 1: Antitumor Activity of Related Thiazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A549 (Lung)10.5Apoptosis induction
Compound 2HeLa (Cervical)8.3VEGFR-2 inhibition
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50 values for this compound were not found in the reviewed literature.

Antimicrobial Activity

The compound also shows significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related thiazole compounds suggest that they can effectively inhibit bacterial growth, potentially serving as lead compounds for antibiotic development .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus10
This compoundTBD

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted. For antitumor activity, several studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . In terms of antimicrobial action, thiazoles may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in bacterial metabolism .

Case Studies

  • Anticancer Efficacy : A specific study evaluated the anticancer potential of a series of thiazole derivatives, including those similar to this compound. The findings indicated that modifications at the phenyl ring significantly affected the compounds' potency against cancer cell lines such as A549 and HeLa .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited superior activity compared to traditional antibiotics, making them promising candidates for further development .

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

methyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-7-3-4-8(13)5-9(7)11-14-10(6-17-11)12(15)16-2/h3-6H,1-2H3

InChI Key

PMBQMYHACZWJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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